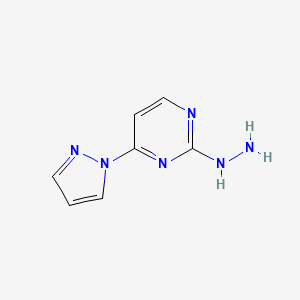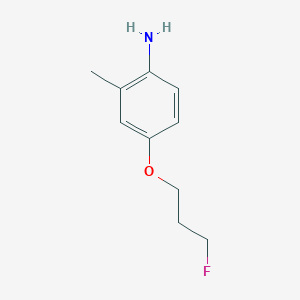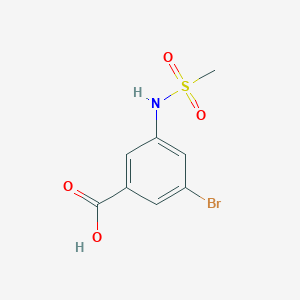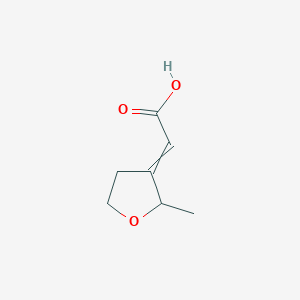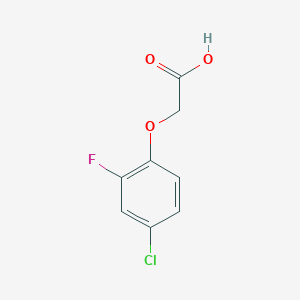
3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride
Übersicht
Beschreibung
3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride is a chemical compound with the CAS Number 937621-44-8 . It has a molecular weight of 201.67 . The IUPAC name for this compound is 3-(4-fluorobenzyl)azetidine hydrochloride . The compound is typically stored at 4 degrees Celsius .
Molecular Structure Analysis
The InChI code for 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride is 1S/C10H12FN.ClH/c11-10-3-1-8(2-4-10)5-9-6-12-7-9;/h1-4,9,12H,5-7H2;1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride is a powder . The compound’s molecular weight is 201.67 .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of “3-(((4-Fluorophenyl)thio)methyl)azetidine Hydrochloride” Applications
Synthesis of Fluorinated Building Blocks
3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride: is utilized as a precursor in the synthesis of fluorinated building blocks. These building blocks are crucial in the development of pharmaceuticals and agrochemicals due to the unique properties imparted by the fluorine atom, such as increased stability and lipophilicity .
Development of Antihypertensive Agents
The azetidine ring, found in 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride , is a common motif in antihypertensive drugs. Its incorporation into drug design can lead to the development of new classes of antihypertensive agents, potentially improving treatment options for high blood pressure .
Mitogen-Activated Protein Kinase Inhibition
Azetidines, including our compound of interest, have been explored for their potential role in inhibiting mitogen-activated protein kinases (MAPK). This application is significant in cancer research, where MAPK plays a role in cell proliferation and survival .
Oral Anticoagulants
The structural similarity of azetidines to 2-azetidinones, which are key components in certain oral anticoagulants, suggests that 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride could be used in the synthesis or improvement of oral anticoagulant medications .
Polymerization and Material Science
In material science, the azetidine ring can be used to create polymers with unique properties. The compound’s reactivity due to ring strain makes it a candidate for developing new polymeric materials, possibly with applications in biodegradable plastics or as coatings with specific characteristics .
Non-Viral Gene Transfection
Azetidines are being studied for their use in non-viral gene transfection methods. The ability of azetidine-containing compounds to interact with genetic material without causing significant damage makes them promising vectors for gene therapy .
Antibacterial and Antimicrobial Coatings
The unique chemical structure of azetidines, including 3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride , is being researched for its potential in creating antibacterial and antimicrobial coatings. These coatings could be applied in medical devices or hospital settings to reduce the risk of infection .
CO2 Adsorption and Environmental Applications
Due to the nitrogen-containing heterocycle, azetidine-based compounds are being explored for their ability to adsorb carbon dioxide. This application is particularly relevant in the context of environmental pollution control and the development of technologies to mitigate climate change .
Safety And Hazards
The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
3-[(4-fluorophenyl)sulfanylmethyl]azetidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNS.ClH/c11-9-1-3-10(4-2-9)13-7-8-5-12-6-8;/h1-4,8,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDYGQLHAZXSDSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CSC2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(((4-Fluorophenyl)thio)methyl)azetidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}amino)ethan-1-ol](/img/structure/B1449192.png)
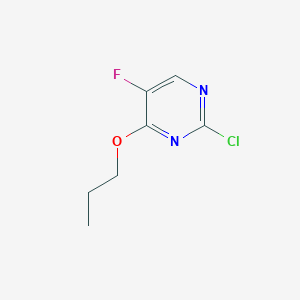
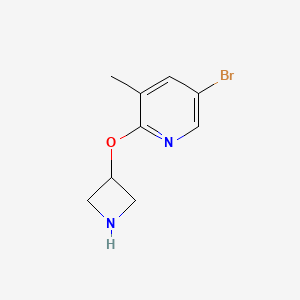
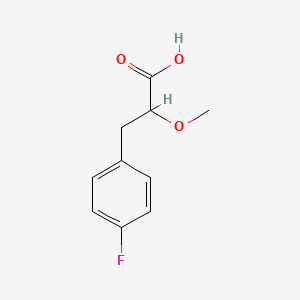
![3-Aminobenzo[d]isoxazole-4-carboxylic Acid](/img/structure/B1449201.png)
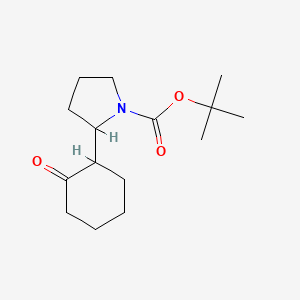
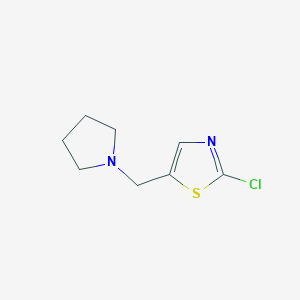
![[2-Fluoro-6-(pyrrolidin-1-yl)phenyl]methanamine](/img/structure/B1449205.png)
